2-O-Methyl-D-glucopyranose

Description

Structure

3D Structure

Properties

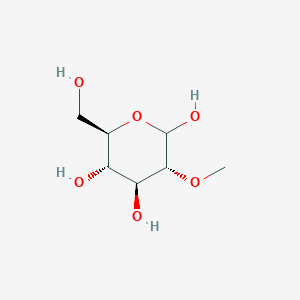

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-6-5(10)4(9)3(2-8)13-7(6)11/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPNFVHHMOSNAC-WLDMJGECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552826 |

Source

|

| Record name | 2-O-Methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-41-2 |

Source

|

| Record name | 2-O-Methyl-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-O-Methyl-D-glucopyranose chemical properties"

An In-Depth Technical Guide to the Chemical Properties of 2-O-Methyl-D-glucopyranose

Introduction

2-O-Methyl-D-glucopyranose is a methylated monosaccharide derivative of D-glucose. Its specific structure, with a methyl group at the C2 position, imparts unique chemical properties that make it a valuable molecule in glycoscience. Unlike its parent molecule, the methylation at a key hydroxyl group prevents certain reactions and alters its physical characteristics, such as solubility and reactivity. This modification makes it an essential building block in the synthesis of complex oligosaccharides and glycoconjugates, a tool for probing enzyme active sites, and a reference compound in structural carbohydrate analysis. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization for researchers and professionals in drug development and chemical biology.

Chemical Structure and Stereochemistry

The fundamental structure of 2-O-Methyl-D-glucopyranose consists of a six-membered pyranose ring. The defining feature is the substitution of the hydroxyl proton at the C2 position with a methyl group (-CH₃), forming an ether linkage. This seemingly minor alteration has significant stereochemical and reactive implications.

Like D-glucose, this compound exists in solution as an equilibrium mixture of two anomers: the α-anomer and the β-anomer. These diastereomers differ only in the configuration at the anomeric carbon (C1). In the α-anomer, the C1 hydroxyl group is in an axial position, while in the β-anomer, it is equatorial. The equilibrium between these forms is influenced by factors such as solvent and temperature, with the anomeric effect often favoring the α-anomer in certain conditions despite potential steric hindrance.[1]

Caption: Chair conformations of α- and β-anomers of 2-O-Methyl-D-glucopyranose.

Physicochemical Properties

The introduction of the methyl group slightly alters the physical properties of the glucose molecule, primarily by increasing its molecular weight and modifying its polarity. These properties are critical for its handling, purification, and application in various chemical reactions.

| Property | Value | Source |

| IUPAC Name | (3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol | [2][3] |

| CAS Number | 2140-41-2 | [2][3] |

| Molecular Formula | C₇H₁₄O₆ | [2][3] |

| Molecular Weight | 194.18 g/mol | [2][3][4] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 151-155 °C | [3] |

| Solubility | Soluble in Water (H₂O), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO) | [3] |

| XLogP3 | -2.1 | [2] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

Synthesis and Purification

The synthesis of 2-O-Methyl-D-glucopyranose requires regioselective methylation of the C2 hydroxyl group of D-glucose, which is challenging due to the presence of four other hydroxyl groups with similar reactivity. Therefore, multi-step synthetic strategies involving the use of protecting groups are typically employed.

A common approach involves:

-

Protection: Protecting the hydroxyl groups at C1, C3, C4, and C6 of a glucose derivative.

-

Methylation: Methylating the free C2 hydroxyl group.

-

Deprotection: Removing all protecting groups to yield the final product.

Alternative methods, such as the direct synthesis from D-glucose under specific conditions, can yield a mixture of methylated products that require careful chromatographic separation.[6]

Caption: A generalized workflow for the regioselective synthesis of 2-O-Methyl-D-glucopyranose.

Experimental Protocol: Synthesis via a Protected Intermediate

This protocol is a representative example and may require optimization. It is based on established principles of carbohydrate chemistry.[7]

-

Preparation of Intermediate: Start with a suitably protected glucose derivative, such as methyl 4,6-O-benzylidene-α-D-glucopyranoside, which leaves the C2 and C3 hydroxyls free.

-

Selective Protection: React the intermediate with a bulky silylating agent (e.g., TBDPSCl) which will preferentially react with the less hindered C3-OH, leaving the C2-OH available.

-

Methylation: To a solution of the C2-OH free intermediate in dry N,N-dimethylformamide (DMF), add silver(I) oxide (Ag₂O) followed by methyl iodide (CH₃I). Stir the reaction mixture in the dark at room temperature for 24-48 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Causality: Silver oxide acts as a mild base to deprotonate the hydroxyl group, and as a scavenger for the iodide byproduct, driving the reaction to completion.

-

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and filter through Celite to remove silver salts. Wash the filtrate with a sodium thiosulfate solution to remove excess iodine, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Deprotection: Remove the protecting groups. The silyl group can be removed using tetrabutylammonium fluoride (TBAF). The benzylidene acetal is typically removed by catalytic hydrogenolysis (H₂, Pd/C) or mild acid hydrolysis.

-

Purification: The final product is purified from any remaining reagents or byproducts using column chromatography on silica gel.

Spectroscopic Characterization

Unambiguous identification and purity assessment of 2-O-Methyl-D-glucopyranose rely on a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of 2-O-Methyl-D-glucopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of carbohydrates.[8][9]

-

¹H NMR: In D₂O, the spectrum will show distinct signals for the anomeric proton (H1), the ring protons (H2-H6), and the methyl protons. The signal for the methyl group (-OCH₃) typically appears as a sharp singlet around 3.4-3.6 ppm. The chemical shift and coupling constant (³J(H1,H2)) of the anomeric proton are diagnostic for determining the α- or β-configuration.[10][11]

-

¹³C NMR: The spectrum will display seven signals corresponding to the seven carbon atoms. The presence of a signal around 58-60 ppm is characteristic of the methyl carbon of the C2-methoxy group. The chemical shift of the anomeric carbon (C1) is also indicative of the anomeric configuration.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[4][12]

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for confirming the molecular weight. The compound is typically observed as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the molecule must first be derivatized (e.g., by per-acetylation or per-trimethylsilylation) to increase its volatility. The resulting mass spectrum will show a characteristic fragmentation pattern corresponding to the cleavage of the pyranose ring and loss of substituents.[13][14]

Chemical Reactivity and Applications

The presence of the methyl ether at the C2 position significantly influences the molecule's reactivity.

-

Reduced Reactivity at C2: The C2 position is blocked from participating in reactions that target hydroxyl groups, such as oxidation, esterification, or glycosylation. This property is precisely why it is a valuable building block in synthetic carbohydrate chemistry; it directs reactions to the other available hydroxyl groups.[15]

-

Glycosidic Bond Formation: The anomeric hydroxyl group remains reactive and can participate in glycosylation reactions to form larger oligosaccharides.

-

Hydrolysis: The glycosidic bond can be cleaved under acidic conditions, similar to other glycosides.[15]

Applications in Research and Drug Development:

-

Synthetic Building Block: It serves as a key intermediate in the synthesis of complex carbohydrates, including those found on cell surfaces or in natural products. By having the C2 position pre-methylated, chemists can selectively modify other parts of the molecule.[6][16]

-

Enzyme Inhibition Studies: As a structural analog of glucose, 2-O-Methyl-D-glucopyranose can be used to study the binding and mechanism of glycosidases and glycosyltransferases. It can act as a competitive inhibitor for enzymes that require a free C2-hydroxyl for their activity.[15]

-

Metabolic Probes: In metabolic studies, its structural similarity to glucose allows it to be used to investigate cellular uptake and transport mechanisms.[15]

Conclusion

2-O-Methyl-D-glucopyranose is more than just a simple derivative of glucose. Its unique chemical properties, stemming from the regioselective methylation at the C2 position, make it an indispensable tool for chemists and biologists. A thorough understanding of its structure, synthesis, and reactivity is fundamental for its effective use in the complex fields of glycobiology and medicinal chemistry. The methodologies for its synthesis and characterization, while requiring careful execution, are well-established, enabling its application in cutting-edge research aimed at understanding and manipulating biological systems.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13932301, 2-O-Methyl-D-glucopyranose. Available from: [Link].

-

NIST. α-D-Glucopyranoside, methyl - NIST WebBook. Available from: [Link].

-

Zhang, Y., et al. (2023). Structural Elucidation and Moisturizing Potential of a Polysaccharide Derived from Tremella mesenterica. MDPI. Available from: [Link].

-

Human Metabolome Database. (E)-2-Methyl-2-buten-1-ol O-beta-D-Glucopyranoside (HMDB0033064). Available from: [Link].

-

Rao, B. N. N., & Sharon, N. (1986). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). PubMed. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). Available from: [Link].

-

Defaye, J., & Ortiz Mellet, C. (2012). Stereospecific Synthesis of Methyl 2-Amino-2-deoxy-(6S)-deuterio-α,β-D-glucopyranoside and Methyl 2,6-Diamino-2,6-dideoxy-(6R). National Institutes of Health. Available from: [Link].

-

Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. PubMed. Available from: [Link].

-

New Drug Approvals. (2021). 2-Deoxy-D-glucose. Available from: [Link].

-

Witte, K., et al. (2012). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. PubMed Central. Available from: [Link].

-

Organic Syntheses. Glucoside, α-methyl-, d. Available from: [Link].

-

Perry, M. B., & Daoust, V. (1973). Chromatographic analysis of methyl ethers of 2-amino-2-deoxy-D-glucopyranose. Canadian Science Publishing. Available from: [Link].

-

Kovác, P., Yeh, H. J., & Glaudemans, C. P. (1987). Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides. PubMed. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18661236, 2,3-Di-O-methyl-D-glucopyranose. Available from: [Link].

-

Shcherbakova, O., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. Available from: [Link].

- Langlois, D. P. (1942). Preparation of methyl glucosides. Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95143, methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3036743, Methyl D-glucoside. Available from: [Link].

-

Robu, B. M., et al. (2015). Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry. ResearchGate. Available from: [Link].

-

O'Connell, T. M. (2014). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Semantic Scholar. Available from: [Link].

-

Hasjim, J., et al. (2010). Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis. PubMed Central. Available from: [Link].

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. SLU. Available from: [Link].

-

Bock, K., & Thøgersen, H. (1982). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. Available from: [Link].

-

Nie, L., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. MDPI. Available from: [Link].

-

Wang, C., et al. (2025). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. RSC Publishing. Available from: [Link].

Sources

- 1. echemi.com [echemi.com]

- 2. 2-O-Methyl-D-glucopyranose | C7H14O6 | CID 13932301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthose.com [synthose.com]

- 4. α-D-Glucopyranoside, methyl [webbook.nist.gov]

- 5. Methyl D-glucoside | C7H14O6 | CID 3036743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Buy 2,3-DI-O-Methyl-D-glucopyranose | 1133-45-5 [smolecule.com]

- 16. Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-O-Methyl-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated monosaccharides are of paramount importance in the field of glycoscience, serving as indispensable tools for the structural elucidation of complex carbohydrates and as key components in the synthesis of biologically active molecules. The selective methylation of hydroxyl groups on a sugar moiety, such as D-glucose, profoundly alters its physicochemical properties, including polarity, reactivity, and hydrogen-bonding capacity. This targeted modification is fundamental to analytical techniques like linkage analysis in polysaccharides and plays a critical role in modulating the biological activity of carbohydrate-based therapeutics.

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-O-Methyl-D-glucopyranose, a partially methylated derivative of D-glucose. With its strategic methylation at the C2 position, this compound presents a unique chemical profile, making it a valuable substrate and building block in carbohydrate chemistry and drug discovery. This document will delve into its structural features, physical properties, and the analytical methodologies employed for its characterization, offering insights for its application in research and development.

Molecular Structure and Stereochemistry

2-O-Methyl-D-glucopyranose is a derivative of D-glucose in which the hydroxyl group at the C2 position is replaced by a methoxy group. This modification has significant implications for the molecule's conformation and reactivity.

Chemical Structure:

-

IUPAC Name: (3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol[1]

The pyranose ring of 2-O-Methyl-D-glucopyranose, like D-glucose, exists predominantly in the stable chair conformation. The methylation at the C2 position introduces a bulky methoxy group, which can influence the conformational equilibrium and the accessibility of the remaining hydroxyl groups for further chemical reactions.

Physicochemical Properties

The introduction of a methyl group at the C2 position imparts distinct physical properties to 2-O-Methyl-D-glucopyranose compared to its parent monosaccharide.

Table 1: Key Physicochemical Properties of 2-O-Methyl-D-glucopyranose

| Property | Value | Source |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 151-155 °C | [2] |

| Solubility | Soluble in DMSO, H₂O, MeOH | [2] |

Optical Activity and Mutarotation

Chiral molecules like 2-O-Methyl-D-glucopyranose are optically active, meaning they rotate the plane of polarized light. This property is measured using a polarimeter and is reported as the specific rotation [α]. The specific rotation is a characteristic physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration).

Like D-glucose, 2-O-Methyl-D-glucopyranose is expected to exhibit mutarotation in solution. Mutarotation is the change in the optical rotation that occurs when the α- and β-anomers of a cyclic hemiacetal interconvert in solution until an equilibrium is reached.[3] The presence of the methyl group at the C2 position does not prevent the opening and closing of the pyranose ring at the anomeric carbon (C1), which is the prerequisite for mutarotation.

Analytical Characterization

A comprehensive understanding of the physicochemical characteristics of 2-O-Methyl-D-glucopyranose necessitates the use of various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including carbohydrates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of 2-O-Methyl-D-glucopyranose, the signals for the protons on the pyranose ring and the methyl group will appear at characteristic chemical shifts. The anomeric proton (H-1) is typically found in the downfield region of the spectrum. The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles and thus the stereochemistry of the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives a distinct signal. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic and can be used to distinguish between the α- and β-anomers. The signal for the methyl carbon of the methoxy group will also be present at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can provide structural information. The fragmentation of methylated sugars often involves cleavage of the glycosidic bond and cross-ring cleavages.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-O-Methyl-D-glucopyranose will show characteristic absorption bands for the hydroxyl (O-H) groups, the C-H bonds of the pyranose ring and the methyl group, and the C-O bonds of the ether and alcohol functionalities.

Synthesis and Preparation

The synthesis of 2-O-Methyl-D-glucopyranose typically involves the selective methylation of D-glucose. This requires the use of protecting groups to block the other hydroxyl groups, allowing for methylation at the desired C2 position. A common strategy involves the protection of the anomeric position and the primary hydroxyl group at C6, followed by the protection of the C3 and C4 hydroxyls, leaving the C2 hydroxyl available for methylation. Subsequent deprotection steps yield the final product.

Alternatively, methods involving the direct methylation of D-glucose can be employed, though these often result in a mixture of methylated isomers that require chromatographic separation.

Applications in Research and Drug Development

2-O-Methyl-D-glucopyranose serves as a valuable tool in several areas of scientific research and development:

-

Glycoscience Research: It is used as a building block in the synthesis of oligosaccharides and glycoconjugates with defined structures. The presence of the methyl group at the C2 position can be used to probe the specific interactions of carbohydrates with proteins and enzymes.

-

Drug Development: As a modified monosaccharide, it can be incorporated into carbohydrate-based drug candidates to improve their metabolic stability, bioavailability, and pharmacokinetic properties. The methylation can prevent enzymatic degradation by glycosidases.

-

Analytical Standards: It can be used as an analytical standard in chromatographic and spectroscopic methods for the identification and quantification of methylated sugars in biological samples or complex carbohydrate mixtures.

Experimental Protocols

Determination of Optical Rotation

The following is a general protocol for determining the specific rotation of a carbohydrate like 2-O-Methyl-D-glucopyranose.

Diagram 1: Workflow for Determining Optical Rotation

Caption: Workflow for determining the specific rotation of an optically active compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of 2-O-Methyl-D-glucopyranose.

-

Dissolve the sample in a precise volume of a suitable solvent (e.g., deionized water) in a volumetric flask to obtain a known concentration (c) in g/mL.

-

-

Polarimeter Setup:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument with a blank solvent.

-

-

Measurement:

-

Rinse and fill the polarimeter cell of a known path length (l) in decimeters (dm) with the prepared solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

-

Calculation:

-

Calculate the specific rotation [α] using Biot's Law: [α] = α / (c * l)

-

NMR Spectroscopic Analysis

The following protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of a carbohydrate.

Diagram 2: Workflow for NMR Spectroscopic Analysis

Caption: General workflow for acquiring and processing NMR spectra of a carbohydrate sample.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-O-Methyl-D-glucopyranose in about 0.6 mL of a deuterated solvent (e.g., D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

-

Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using an internal or external standard.

-

Conclusion

2-O-Methyl-D-glucopyranose is a valuable methylated carbohydrate with distinct physicochemical properties that make it a useful tool in various scientific disciplines. Its unique structure, with a methyl group at the C2 position, influences its reactivity and biological activity. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in glycoscience research, drug discovery, and as an analytical standard. The methodologies described for its characterization provide a framework for researchers to further explore the potential of this and other modified monosaccharides.

References

-

PubChem. 2-O-Methyl-D-glucopyranose. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the synthesis of 2-deoxy-D-glucose.

- Google Patents.

-

PubMed Central. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. [Link]

-

Organic Syntheses. Glucoside, α-methyl-, d. [Link]

-

ACS Publications. Synthesis of 2,4-Di-O-methyl-d-glucose. [Link]

-

Master Organic Chemistry. Mutarotation of glucose and other sugars. [Link]

-

YouTube. CHEM 407 - Carbohydrate Chemistry - Mutarotation of Sugars. [Link]

-

FooDB. Showing Compound Methyl beta-D-glucopyranoside (FDB001246). [Link]

-

Quora. Why does D-glucose show the phenomenon of mutarotation? [Link]

-

MDPI. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. [Link]

-

ResearchGate. Synthesis of oxidized methyl 4-O-methyl-β-D-glucopyranoside and methyl β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside derivatives as substrates for fluorescence labeling reactions | Request PDF. [Link]

-

ResearchGate. Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. [Link]

Sources

A Senior Application Scientist's Guide to 2-O-Methyl-D-glucopyranose: Properties, Procurement, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-O-Methyl-D-glucopyranose, a methylated monosaccharide of significant interest in glycoscience and medicinal chemistry. We will move beyond basic data to explore its structural significance, common applications, and practical considerations for its use in a research setting. The objective is to equip researchers with the foundational knowledge required to effectively integrate this compound into their experimental designs.

Core Concepts: The Significance of Selective Methylation

In the landscape of carbohydrate chemistry, the precise placement of a methyl group can dramatically alter the biological and chemical properties of a sugar molecule. 2-O-Methyl-D-glucopyranose is a prime example of this principle. The methylation at the C2 hydroxyl group of the glucopyranose ring prevents this position from participating in glycosidic bond formation or hydrogen bonding as a donor. This structural modification makes it an invaluable tool for probing the binding sites of carbohydrate-binding proteins (lectins), enzymes, and antibodies. By comparing the binding affinity of a parent sugar with its 2-O-methylated counterpart, researchers can deduce the critical role of the C2 hydroxyl group in molecular recognition events.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for any successful experiment. 2-O-Methyl-D-glucopyranose is typically a white crystalline solid.[1] Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 2140-41-2 | [1][2] |

| Molecular Formula | C₇H₁₄O₆ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Appearance | White Crystalline Solid | [1] |

| Melting Point | 151-155 °C | [1] |

| Solubility | Soluble in Water (H₂O), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO) | [1] |

| Storage | 0 to 8 °C | [1] |

Synthesis and Procurement

General Synthetic Strategy

The synthesis of selectively methylated sugars like 2-O-Methyl-D-glucopyranose is a non-trivial task that requires a multi-step process involving protection, methylation, and deprotection. The core challenge is to methylate only the C2 hydroxyl group while leaving the others (C3, C4, C6) available for subsequent reactions or in their natural state.

A generalized workflow involves:

-

Orthogonal Protection: D-glucose is treated with reagents that selectively protect the C3, C4, and C6 hydroxyls, leaving the C2 hydroxyl free. This often involves creating bulky silyl ethers or acetals at specific positions.

-

Methylation: The free C2 hydroxyl is then methylated, typically using a reagent like methyl iodide (MeI) in the presence of a base such as silver oxide (Ag₂O) or sodium hydride (NaH).[3]

-

Deprotection: The protecting groups on the other hydroxyls are removed under specific conditions that do not cleave the newly formed 2-O-methyl ether bond, yielding the final product.

Experimental Protocol: Competitive ELISA for Lectin Binding

This protocol provides a framework for using 2-O-Methyl-D-glucopyranose to investigate the binding characteristics of a glucose-specific lectin.

Objective: To determine the inhibitory potential of 2-O-Methyl-D-glucopyranose on the binding of a biotinylated lectin to an immobilized glucose-containing glycoprotein (e.g., RNase B).

Materials:

-

High-bind 96-well microplate

-

Glycoprotein (e.g., RNase B)

-

Biotinylated glucose-binding lectin (e.g., Concanavalin A)

-

2-O-Methyl-D-glucopyranose

-

D-Glucose (as a positive control for inhibition)

-

Phosphate-Buffered Saline with Tween-20 (PBST)

-

Bovine Serum Albumin (BSA)

-

Streptavidin-Horseradish Peroxidase (Strep-HRP)

-

TMB Substrate

-

Stop Solution (e.g., 1M H₂SO₄)

-

Microplate reader (450 nm)

Methodology:

-

Plate Coating:

-

Coat wells with 100 µL of glycoprotein (5 µg/mL in PBS) overnight at 4°C.

-

Wash wells 3 times with PBST.

-

Block non-specific binding sites with 200 µL of 3% BSA in PBS for 2 hours at room temperature.

-

Wash wells 3 times with PBST.

-

-

Inhibition Assay:

-

Prepare serial dilutions of inhibitors (2-O-Methyl-D-glucopyranose and D-Glucose) in PBST, from 1 M down to 1 µM. Include a "no inhibitor" control.

-

In a separate plate or tubes, pre-incubate 50 µL of the biotinylated lectin (at a fixed concentration, e.g., 1 µg/mL) with 50 µL of each inhibitor dilution for 1 hour at room temperature.

-

Transfer 100 µL of the lectin/inhibitor mixtures to the coated and blocked 96-well plate.

-

Incubate for 1.5 hours at room temperature.

-

-

Detection:

-

Wash wells 5 times with PBST.

-

Add 100 µL of Strep-HRP (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

-

Wash wells 5 times with PBST.

-

Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm.

-

Plot the absorbance against the log of the inhibitor concentration.

-

Calculate the IC₅₀ (the concentration of inhibitor that causes 50% reduction in lectin binding) for both D-Glucose and 2-O-Methyl-D-glucopyranose.

-

Interpreting the Results: A significantly higher IC₅₀ value for 2-O-Methyl-D-glucopyranose compared to D-Glucose would provide strong evidence that the C2 hydroxyl group is a critical determinant for lectin binding.

Conclusion and Future Outlook

2-O-Methyl-D-glucopyranose is more than just a catalog chemical; it is a sophisticated tool for dissecting the intricacies of carbohydrate-protein interactions. Its value in fundamental research, from elucidating binding motifs to serving as a precursor for complex glycans, is well-established. As the fields of chemical biology and glycotherapeutics continue to advance, the demand for such precisely modified monosaccharides will undoubtedly grow, paving the way for new diagnostics and targeted therapies based on the nuanced language of sugars.

References

-

PubChem. (n.d.). 2-O-Methyl-D-glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]

-

Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D-glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydrate Research, 204, 221-226. Retrieved from [Link]

-

Rana, K. G., & Kumar, P. (2000). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). Carbohydrate Research, 328(3), 361-366. Retrieved from [Link]

-

Janczarek, M., & Ciosek, A. (2020). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. RSC Advances, 10(45), 26955-26962. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-O-Methyl-D-glucopyranose

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-O-Methyl-D-glucopyranose, a methylated monosaccharide of significant interest in glycobiology and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

2-O-Methyl-D-glucopyranose is a derivative of D-glucose where the hydroxyl group at the C2 position is replaced by a methoxy group. This modification, while seemingly minor, can significantly alter the chemical and physical properties of the parent monosaccharide, including its solubility, reactivity, and interaction with biological systems. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic methods provide the necessary tools for this characterization, each offering unique insights into the molecular structure.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR, IR, and MS data for 2-O-Methyl-D-glucopyranose. While experimental spectra for this specific compound are not widely published, this guide will present predicted data based on established principles and data from closely related analogs, alongside detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 2-O-Methyl-D-glucopyranose, both ¹H and ¹³C NMR are essential for confirming the presence and position of the methyl group and for assigning the stereochemistry of the pyranose ring.

Theoretical Basis

In aqueous solution, 2-O-Methyl-D-glucopyranose exists as an equilibrium mixture of two anomers, the α- and β-pyranose forms. This anomeric mixture is readily observable by NMR, with distinct signals for each anomer. The chemical shifts of the protons and carbons are influenced by their local electronic environment and spatial orientation. The presence of the electron-donating methyl group at the C2 position causes a characteristic downfield shift of the C2 carbon signal and the H2 proton signal compared to unmodified D-glucose.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Sample Preparation:

-

Dissolve 5-10 mg of 2-O-Methyl-D-glucopyranose in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is the solvent of choice to avoid a large, interfering solvent peak from water in the ¹H NMR spectrum.

-

Lyophilize the sample once or twice from D₂O to exchange the hydroxyl protons with deuterium, which simplifies the spectrum by removing the OH signals and their couplings.

-

Transfer the final solution to a 5 mm NMR tube.

Instrumental Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: 10-12 ppm, centered around 4.5 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 200-220 ppm, centered around 100 ppm.

-

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignment.

Predicted ¹H and ¹³C NMR Data and Interpretation

Due to the limited availability of published experimental spectra for 2-O-Methyl-D-glucopyranose, the following tables present predicted chemical shifts. These predictions are based on the known spectra of D-glucose and its methylated derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 2-O-Methyl-D-glucopyranose in D₂O.

| Proton | α-anomer | β-anomer | Multiplicity | J (Hz) |

| H-1 | ~5.20 | ~4.65 | d | ~3.5 |

| H-2 | ~3.30 | ~3.10 | dd | ~3.5, 9.5 |

| H-3 | ~3.60 | ~3.50 | t | ~9.5 |

| H-4 | ~3.45 | ~3.40 | t | ~9.5 |

| H-5 | ~3.80 | ~3.70 | ddd | ~9.5, 5.0, 2.5 |

| H-6a | ~3.85 | ~3.90 | dd | ~12.0, 2.5 |

| H-6b | ~3.75 | ~3.75 | dd | ~12.0, 5.0 |

| OCH₃ | ~3.55 | ~3.58 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 2-O-Methyl-D-glucopyranose in D₂O.

| Carbon | α-anomer | β-anomer |

| C-1 | ~93.0 | ~97.0 |

| C-2 | ~82.0 | ~84.5 |

| C-3 | ~74.0 | ~76.5 |

| C-4 | ~70.5 | ~70.5 |

| C-5 | ~72.5 | ~76.5 |

| C-6 | ~61.5 | ~61.5 |

| OCH₃ | ~58.0 | ~58.5 |

Interpretation Highlights:

-

The anomeric proton (H-1) of the α-anomer appears at a lower field (~5.20 ppm) with a smaller coupling constant (~3.5 Hz) compared to the β-anomer (~4.65 ppm, J ≈ 8.0 Hz). This is due to the axial-equatorial and axial-axial relationships with H-2, respectively.

-

The C-2 carbon signal is significantly shifted downfield to ~82-84.5 ppm from ~72-75 ppm in D-glucose, which is a key indicator of methylation at this position.

-

A sharp singlet in the ¹H NMR spectrum around 3.55-3.58 ppm, integrating to three protons, and a corresponding signal in the ¹³C NMR spectrum around 58.0-58.5 ppm confirm the presence of the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-O-Methyl-D-glucopyranose, the IR spectrum will be dominated by absorptions from the hydroxyl, C-H, and C-O bonds.

Theoretical Basis

The vibrational frequencies of chemical bonds are sensitive to the masses of the atoms and the strength of the bonds. The IR spectrum of 2-O-Methyl-D-glucopyranose is expected to show a broad absorption band in the high-frequency region due to the O-H stretching of the multiple hydroxyl groups. The C-H stretching vibrations of the pyranose ring and the methyl group will appear just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-O stretching and C-C stretching vibrations, which is unique to the molecule.

Experimental Protocol: Acquiring an FTIR Spectrum

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 2-O-Methyl-D-glucopyranose with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands and Interpretation

Table 3: Expected Major IR Absorption Bands for 2-O-Methyl-D-glucopyranose.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Hydroxyl groups |

| 2950-2850 | C-H stretch | Aliphatic (ring and methyl) |

| ~1450 | C-H bend | CH₂ and CH₃ |

| 1200-1000 | C-O stretch | Alcohols and ether |

Interpretation Highlights:

-

A very broad and intense band between 3600 and 3200 cm⁻¹ is the most prominent feature, characteristic of the hydrogen-bonded hydroxyl groups.

-

The presence of sharp peaks between 2950 and 2850 cm⁻¹ confirms the presence of saturated C-H bonds.

-

The complex series of strong bands in the 1200-1000 cm⁻¹ region arises from the C-O stretching vibrations of the multiple alcohol groups and the C-O-C ether linkage of the methyl group. This region is highly characteristic and serves as a "fingerprint" for the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For non-volatile compounds like 2-O-Methyl-D-glucopyranose, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS). Electrospray ionization (ESI) is an alternative that can be used for the underivatized molecule.

Theoretical Basis

In GC-MS, the analyte is vaporized and then ionized, typically by electron impact (EI). The resulting molecular ion is often unstable and undergoes fragmentation. The fragmentation pattern is highly reproducible and provides valuable structural information. For 2-O-Methyl-D-glucopyranose, derivatization (e.g., silylation or acetylation) is necessary to increase its volatility. The mass spectrum will show a molecular ion peak (or a related ion) and fragment ions resulting from the cleavage of the pyranose ring and the loss of substituents.

Experimental Protocol: GC-MS Analysis (after derivatization)

Derivatization (Acetylation):

-

Dissolve ~1 mg of 2-O-Methyl-D-glucopyranose in 0.5 mL of pyridine.

-

Add 0.5 mL of acetic anhydride.

-

Heat the mixture at 80-100°C for 1-2 hours.

-

Evaporate the solvent and excess reagents under a stream of nitrogen.

-

Re-dissolve the peracetylated product in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

Instrumental Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for carbohydrate analysis (e.g., a non-polar or medium-polarity column).

-

Injection: Split or splitless injection.

-

Oven Program: A temperature gradient is used to elute the derivatized sugar (e.g., starting at 150°C and ramping to 250°C).

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Expected Mass Spectrum and Fragmentation

The peracetylated derivative of 2-O-Methyl-D-glucopyranose will have a molecular weight of 362.35 g/mol . The EI mass spectrum is not expected to show a prominent molecular ion peak. Instead, a series of characteristic fragment ions will be observed.

Table 4: Expected Key Fragment Ions in the EI Mass Spectrum of Peracetylated 2-O-Methyl-D-glucopyranose.

| m/z | Proposed Fragment |

| 331 | [M - OCH₃]⁺ |

| 302 | [M - CH₂OAc]⁺ |

| 242 | [M - CH₂OAc - AcOH]⁺ |

| 169 | [AcO=CH-CH=OAc]⁺ |

| 127 | |

| 115 | |

| 103 | |

| 43 | [CH₃CO]⁺ (base peak) |

Fragmentation Pathway Diagram:

Caption: Proposed fragmentation pathway for peracetylated 2-O-Methyl-D-glucopyranose under electron impact ionization.

Interpretation Highlights:

-

The absence of a molecular ion is typical for peracetylated sugars.

-

The loss of the methoxy group (m/z 331) and the acetoxymethyl group (m/z 302) are common initial fragmentation steps.

-

The base peak at m/z 43 is characteristic of the acetyl group ([CH₃CO]⁺).

-

A series of ions at lower m/z values arise from further fragmentation of the pyranose ring.

Conclusion

References

-

PubChem - National Center for Biotechnology Information. 2-O-Methyl-D-glucopyranose.[Link]

-

Human Metabolome Database. Methyl beta-D-glucopyranoside (HMDB0029965) 1H NMR Spectrum.[Link]

-

NIST WebBook. Methyl-β-D-glucopyranoside.[Link]

-

Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry, 53(8), 1212–1223. [Link]

-

Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397-409. [Link]

Unveiling the Enigmatic Role of 2-O-Methyl-D-glucopyranose in Plant Cell Wall Architecture: A Technical Guide

For Immediate Release

[City, State] – January 17, 2026 – This technical guide delves into the structural significance and functional implications of 2-O-Methyl-D-glucopyranose, a lesser-explored methylated monosaccharide within the complex matrix of the plant cell wall. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and outlines future research directions to elucidate the precise role of this molecule in plant biology and its potential applications.

Introduction: The Subtle Complexity of Plant Cell Wall Methylation

The plant cell wall is a dynamic and intricate structure, primarily composed of cellulose, hemicelluloses, and pectins.[1][2] Beyond its fundamental sugar composition, the functionality of the cell wall is finely tuned by a variety of chemical modifications, including the methylation of its polysaccharide components. While the presence and roles of methylated sugars such as 2-O-methyl-D-xylose, 2-O-methyl-L-fucose, and 4-O-methyl-D-glucuronic acid in hemicelluloses and pectins are relatively well-documented, the significance of 2-O-Methyl-D-glucopyranose remains largely enigmatic.[3] This guide aims to consolidate the sparse existing data and propose a framework for investigating its contribution to cell wall structure and function.

Methylation of cell wall polysaccharides is known to influence the physicochemical properties of the cell wall, including its hydrophobicity, flexibility, and resistance to enzymatic degradation.[4] These modifications can, therefore, have profound effects on plant growth, development, and defense mechanisms. Understanding the specific roles of each methylated monosaccharide is crucial for a comprehensive model of the plant cell wall and for harnessing its potential in various biotechnological applications.

Physicochemical Properties of 2-O-Methyl-D-glucopyranose

2-O-Methyl-D-glucopyranose is a derivative of D-glucose where a methyl group is attached to the hydroxyl group at the C2 position. This seemingly minor modification has significant implications for the molecule's properties.

| Property | Value | Source |

| Molecular Formula | C7H14O6 | |

| Molecular Weight | 194.18 g/mol | |

| IUPAC Name | (3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol |

The presence of the methyl group at the C2 position introduces a degree of hydrophobicity to the otherwise highly hydrophilic glucose molecule. This can alter its interactions with water and other cell wall polymers. Furthermore, the methylation prevents the formation of a hydrogen bond at this position, which could influence the local conformation of the polysaccharide chain it is incorporated into and its interactions with adjacent polymers.

Occurrence and Localization within the Plant Cell Wall: An Unresolved Puzzle

Direct evidence for the natural occurrence and specific localization of 2-O-Methyl-D-glucopyranose within the plant cell wall is currently scarce in the scientific literature. While methylation analysis of plant cell wall polysaccharides has identified various methylated sugars, specific and repeated identification of 2-O-Methyl-D-glucopyranose is not well-documented.[3][5]

One study on the pectic polysaccharides from mustard cotyledons identified several methylated sugars, but 2-O-methyl-glucose was not among them, highlighting the variability of methylation patterns across plant species and tissues.[5] However, a survey of methylated sugars across a wide variety of plant species did identify a "2-O-methyl-hexose" in a fern, with its definitive identification pending.[3] This suggests that 2-O-Methyl-D-glucopyranose may be a rare or taxonomically restricted component of the plant cell wall.

Hypothesized Locations:

-

Hemicelluloses: Given that other 2-O-methylated sugars like 2-O-methyl-D-xylose are found in hemicelluloses, it is plausible that 2-O-Methyl-D-glucopyranose could be a rare substituent on the backbone or side chains of xyloglucans or other hemicellulosic polymers.

-

Pectins: The complex structure of pectins, particularly rhamnogalacturonan II, is known to contain various methylated monosaccharides.[3] It is conceivable that 2-O-Methyl-D-glucopyranose could be a yet-to-be-identified component of these intricate pectic domains in certain plant species.

Biosynthesis and Metabolism: A Black Box

The enzymatic machinery responsible for the 2-O-methylation of glucose within the context of the plant cell wall remains to be identified. The biosynthesis of methylated polysaccharides can occur through two primary mechanisms: methylation of a nucleotide-sugar precursor in the cytoplasm or Golgi apparatus, or post-polymerization methylation of a sugar residue already incorporated into a polysaccharide chain within the Golgi or the apoplast.

Plant genomes encode a large number of methyltransferases, but the specific enzymes responsible for the methylation of cell wall polysaccharides are still being uncovered. For instance, studies on the biosynthesis of 2-O-methyl-D-mannose in Frankia species, which is a key taxonomic marker, have provided insights into the enzymes involved in such modifications, although this is in a prokaryotic system.[6] In plants, the identification of the O-methyltransferase responsible for the synthesis of 4-O-methyl-glucuronic acid provides a starting point for identifying candidate genes for other polysaccharide methylations.[3]

Proposed Biosynthetic Pathway:

Caption: Hypothetical pathways for the biosynthesis of 2-O-Methyl-D-glucopyranose in plant cell walls.

Similarly, the degradation pathway for 2-O-Methyl-D-glucopyranose-containing polysaccharides is unknown. The presence of the methyl group may confer resistance to certain glycosyl hydrolases, potentially influencing the turnover and remodeling of the cell wall.

Potential Functions and Implications for Plant Biology

The functional significance of 2-O-Methyl-D-glucopyranose in the plant cell wall can be inferred from the known roles of other methylated sugars.

-

Structural Reinforcement: The introduction of a methyl group could alter the conformation of the polysaccharide backbone, leading to changes in the interactions with other cell wall components and potentially contributing to the mechanical properties of the wall.

-

Modulation of Cell Wall Porosity and Hydration: The increased hydrophobicity imparted by the methyl group might influence the hydration status of the cell wall matrix, thereby affecting its porosity and the transport of water and solutes.

-

Defense Against Pathogens and Herbivores: Methylation can protect polysaccharides from degradation by microbial enzymes.[4] Therefore, the presence of 2-O-Methyl-D-glucopyranose could be a defense mechanism against pathogens and herbivores.

-

Regulation of Cell Growth and Development: By influencing the accessibility of polysaccharides to cell wall modifying enzymes, methylation could play a role in regulating cell expansion and differentiation.

Methodologies for Investigation

A multi-faceted approach is required to elucidate the role of 2-O-Methyl-D-glucopyranose in the plant cell wall.

Extraction and Analysis of Cell Wall Polysaccharides

Protocol for Cell Wall Preparation and Monosaccharide Composition Analysis:

-

Tissue Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer (e.g., phosphate buffer) to disrupt cells.

-

Cell Wall Isolation: Sequentially wash the homogenate with detergents (e.g., SDS) and organic solvents (e.g., ethanol, acetone) to remove cytoplasmic contents, membranes, and pigments, yielding an alcohol-insoluble residue (AIR) enriched in cell wall material.

-

Starch Removal: Treat the AIR with α-amylase and pullulanase to remove any contaminating starch.

-

Polysaccharide Hydrolysis: Hydrolyze the destarched cell wall material using strong acid (e.g., trifluoroacetic acid or sulfuric acid) to break down polysaccharides into their constituent monosaccharides.

-

Derivatization: Convert the released monosaccharides into volatile derivatives, such as alditol acetates, for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2]

-

GC-MS Analysis: Separate and identify the monosaccharide derivatives by GC-MS. The mass spectrum of the 2-O-Methyl-D-glucopyranose derivative will be unique and allow for its identification and quantification relative to other monosaccharides.

Experimental Workflow for Identification and Quantification:

Caption: Workflow for the analysis of monosaccharide composition from plant cell walls.

Advanced Spectroscopic and Microscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy on isolated polysaccharides can provide detailed information about the linkages and the position of methyl groups.[7][8]

-

Immunolocalization: The development of specific antibodies against 2-O-Methyl-D-glucopyranose-containing epitopes would enable its precise localization within the cell wall using immunofluorescence or immunogold electron microscopy.

Future Directions and Potential Applications

The study of 2-O-Methyl-D-glucopyranose in the plant cell wall is a nascent field with significant potential for discovery.

-

Broad Taxonomic Surveys: Comprehensive screening of diverse plant species, particularly from underexplored lineages such as ferns and lycophytes, is necessary to determine the distribution of this methylated sugar.

-

Identification of Biosynthetic Genes: A combination of transcriptomics, proteomics, and forward/reverse genetics approaches will be crucial to identify the methyltransferases and glycosyltransferases involved in its synthesis.

-

Functional Genomics: The generation of knockout or overexpression mutants for the identified biosynthetic genes will be essential to elucidate the in planta function of 2-O-Methyl-D-glucopyranose.

-

Biotechnological Applications: Manipulating the levels of 2-O-Methyl-D-glucopyranose in plant biomass could lead to improved properties for biofuels, biomaterials, and other industrial applications. For instance, increasing the methylation of cell wall polysaccharides could enhance their resistance to microbial degradation, which could be beneficial for certain applications, or it could be engineered to improve digestibility for others.

Conclusion

While the role of 2-O-Methyl-D-glucopyranose in plant cell wall structure remains largely uncharted territory, its potential to significantly influence the properties and functions of this vital plant component is undeniable. The methodologies and research directions outlined in this guide provide a roadmap for future investigations that promise to unravel the mysteries of this intriguing methylated sugar and unlock its potential for scientific and industrial advancement.

References

-

O-Methylation Of Sugar Residues In The Formation Of Plant Cell Wall Polymers With Relevance To Biofuels And Industrial Emulsifiers - UNIVERSITY OF CALIFORNIA, RIVERSIDE - : NIFA Reporting Portal. (n.d.). Retrieved from [Link]

-

Gout, E., Aubert, S., Bligny, R., Rébeillé, F., & Douce, R. (2000). Methyl-β-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13 C nuclear magnetic resonance. Journal of Experimental Botany, 51(351), 1677-1685. Retrieved from [Link]

-

Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012). Determining the polysaccharide composition of plant cell walls. Nature Protocols, 7(9), 1590–1607. Retrieved from [Link]

-

Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydrate Research, 204, 221-226. Retrieved from [Link]

-

Mort, A. J., Normand, P., & Lalonde, M. (1983). 2-O-Methyl-D-mannose, a key sugar in the taxonomy of Frankia. Canadian Journal of Microbiology, 29(8), 993-1002. Retrieved from [Link]

-

Pettolino, F. A., Walsh, C., Fincher, G. B., & Bacic, A. (2012). Determining the polysaccharide composition of plant cell walls. Nature protocols, 7(9), 1590-607. Retrieved from [Link]

-

Gout, E., Aubert, S., Bligny, R., Rébeillé, F., & Douce, R. (2000). Methyl-β-D-glucopyranoside in higher plants: Accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13C nuclear magnetic resonance. Journal of Experimental Botany, 51(351), 1677-1685. Retrieved from [Link]

-

Rees, D. A., & Richardson, N. G. (1966). Molecular cohesion in plant cell walls. Methylation analysis of pectic polysaccharides from the cotyledons of white mustard. Biochemical Journal, 100(2), 431-439. Retrieved from [Link]

-

Stenutz, R., Engström, O., & Widmalm, G. (2021). O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B, 125(44), 12297-12309. Retrieved from [Link]

Sources

- 1. Determining the polysaccharide composition of plant cell walls | Springer Nature Experiments [experiments.springernature.com]

- 2. Determining the polysaccharide composition of plant cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O-Methylation Of Sugar Residues In The Formation Of Plant Cell Wall Polymers With Relevance To Biofuels And Industrial Emulsifiers - UNIVERSITY OF CALIFORNIA, RIVERSIDE [portal.nifa.usda.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular cohesion in plant cell walls. Methylation analysis of pectic polysaccharides from the cotyledons of white mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-O-Methyl-D-glucopyranose: A Detailed Protocol for Regioselective Methylation

This comprehensive guide provides a detailed protocol for the regioselective synthesis of 2-O-Methyl-D-glucopyranose, a valuable carbohydrate derivative for research and development in glycobiology and medicinal chemistry. This document offers a step-by-step methodology, explains the rationale behind experimental choices, and includes illustrative diagrams to ensure clarity and reproducibility.

Introduction: The Significance of Selective Methylation

Partially methylated monosaccharides, such as 2-O-Methyl-D-glucopyranose, are crucial tools for investigating the structure-activity relationships of carbohydrates in biological systems. The selective placement of a methyl group on a specific hydroxyl moiety allows for the elucidation of its role in molecular recognition, enzymatic processing, and biological signaling. The synthesis of these molecules, however, presents a significant challenge due to the multiple hydroxyl groups of similar reactivity on the sugar scaffold. Achieving regioselectivity is paramount and necessitates a strategic application of protecting group chemistry.

This application note details a robust and widely employed multi-step strategy for the synthesis of 2-O-Methyl-D-glucopyranose, commencing from the readily available D-glucose. The described protocol prioritizes high yields and purity of the final product.

Synthetic Strategy: A Multi-Step Approach to Regioselectivity

The regioselective synthesis of 2-O-Methyl-D-glucopyranose is accomplished through a four-step sequence. This strategy hinges on the temporary protection of the C4 and C6 hydroxyl groups, which directs the methylation to the desired C2 position. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of 2-O-Methyl-D-glucopyranose.

Experimental Protocols

Step 1: Synthesis of Methyl α-D-glucopyranoside

The synthesis begins with the Fischer glycosidation of D-glucose to form methyl α-D-glucopyranoside. This reaction protects the anomeric hydroxyl group and establishes the α-configuration at the anomeric center.[1]

Protocol:

-

Suspend anhydrous D-glucose (e.g., 500 g) in anhydrous methanol (e.g., 2000 mL).

-

Add a catalytic amount of dry hydrogen chloride in methanol (e.g., 0.25% solution).[2]

-

Reflux the mixture for an extended period (e.g., 72 hours) to ensure the reaction reaches thermodynamic equilibrium, favoring the α-anomer.[1][2]

-

Cool the reaction mixture to 0°C to induce crystallization.

-

Collect the crystalline product by filtration and wash with cold methanol.

-

The mother liquor can be concentrated and subjected to further reaction cycles to improve the overall yield.[2]

| Reagent | Molar Equiv. | Amount |

| Anhydrous D-Glucose | 1.0 | 500 g |

| Anhydrous Methanol | solvent | 2000 mL |

| Hydrogen Chloride | catalytic | ~0.25% (w/w) |

| Expected Yield | ~48-50% [2] |

Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

To achieve regioselective methylation at the C2 position, the C4 and C6 hydroxyl groups are protected as a benzylidene acetal. This rigid cyclic protecting group exposes the C2 and C3 hydroxyls for subsequent reaction.[3]

Protocol:

-

Dissolve methyl α-D-glucopyranoside (e.g., 60 g) in a suitable solvent like anhydrous dimethylformamide (DMF).[3]

-

Add benzaldehyde dimethyl acetal and a catalytic amount of a strong acid, such as camphor-10-sulfonic acid.[3]

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction and purify the product by column chromatography on silica gel.

| Reagent | Molar Equiv. | Amount |

| Methyl α-D-glucopyranoside | 1.0 | 60 g |

| Benzaldehyde dimethyl acetal | ~1.2 | ~58 mL |

| Camphor-10-sulfonic acid | catalytic | ~1 g |

| Anhydrous DMF | solvent | ~300 mL |

| Expected Yield | ~76% [3] |

Step 3: Regioselective Methylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

With the C4 and C6 positions blocked, the remaining hydroxyl groups at C2 and C3 can be methylated. The C2 hydroxyl is generally more reactive due to its higher acidity, allowing for selective methylation under controlled conditions.

Protocol:

-

Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside in an anhydrous aprotic solvent such as DMF or tetrahydrofuran (THF).

-

Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise.

-

Slowly add a methylating agent, for example, methyl iodide (MeI).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with methanol and purify the product by column chromatography.

| Reagent | Molar Equiv. | Amount |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1.0 | e.g., 10 g |

| Sodium Hydride (60% in mineral oil) | ~1.1 | ~1.5 g |

| Methyl Iodide | ~1.2 | ~2.5 mL |

| Anhydrous DMF or THF | solvent | ~100 mL |

| Expected Yield | High (specific yield data requires targeted synthesis and analysis) |

Step 4: Deprotection to Yield 2-O-Methyl-D-glucopyranose

The final step involves the removal of the benzylidene acetal and the anomeric methyl group to yield the target molecule. This is typically achieved through acidic hydrolysis.

Protocol:

-

Dissolve the methylated intermediate in a mixture of an organic solvent (e.g., dioxane) and aqueous acid (e.g., 1 M HCl).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

-

Concentrate the mixture and purify the final product by column chromatography on silica gel to obtain 2-O-Methyl-D-glucopyranose.

| Reagent | Molar Equiv. | Amount |

| Methylated Intermediate | 1.0 | e.g., 5 g |

| 1 M Hydrochloric Acid | excess | ~50 mL |

| Dioxane | solvent | ~50 mL |

| Expected Yield | High (specific yield data requires targeted synthesis and analysis) |

Causality and Scientific Rationale

The success of this synthesis lies in the strategic use of protecting groups to modulate the reactivity of the different hydroxyl groups.

-

Fischer Glycosidation: The initial protection of the anomeric hydroxyl as a methyl glycoside prevents its participation in subsequent reactions and locks the sugar in its pyranose form. The use of acidic conditions and prolonged reaction times drives the equilibrium towards the thermodynamically more stable α-anomer.[1]

-

Benzylidene Acetal Formation: The formation of the 4,6-O-benzylidene acetal is a classic example of kinetic and thermodynamic control. The reaction proceeds via a six-membered ring, which is thermodynamically favored, thus selectively protecting the C4 and C6 hydroxyls.[3] This leaves the C2 and C3 hydroxyls available for modification.

-

Regioselective Methylation: The C2 hydroxyl of the glucopyranoside is generally more acidic than the C3 hydroxyl due to the inductive effect of the anomeric center. This increased acidity facilitates its deprotonation by a strong base, leading to the preferential formation of the 2-O-alkoxide, which then reacts with the methylating agent.

-

Deprotection: The final acid-catalyzed hydrolysis cleaves both the benzylidene acetal and the methyl glycoside, yielding the desired 2-O-Methyl-D-glucopyranose.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure, including the position of the methyl group and the stereochemistry of the glycosidic linkages.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the regioselective synthesis of 2-O-Methyl-D-glucopyranose. By following this multi-step strategy, researchers can reliably produce this valuable carbohydrate derivative for their studies in glycobiology, drug discovery, and related fields. The key to this synthesis is the judicious use of protecting groups to direct the methylation to the desired position, a fundamental concept in carbohydrate chemistry.

References

-

DergiPark. (2019). Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D-. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). Retrieved from [Link]

-

PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glucoside, α-methyl-, d-. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, 97%. Retrieved from [Link]

-

PubChem. (n.d.). Methyl beta-D-glucopyranoside. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-O-methyl-D-glucopyranose - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of methyl glucosides.

-

Springer. (n.d.). Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. Retrieved from [Link]

-

ResearchGate. (2025). Methyl 4,6-O-benzylidene-α-d-glucopyranoside monohydrate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Regioselective 2-O-Methylation of Glucose

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Selective 2-O-Methylation of Glucose

The precise modification of carbohydrates is a cornerstone of modern glycochemistry and plays a pivotal role in the development of novel therapeutics, functional foods, and advanced materials. Among the various modifications, the selective methylation of a specific hydroxyl group on a sugar moiety, such as glucose, is of paramount importance. The 2-O-methylated glucose is a key structural motif in various natural products and is a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates. Achieving this regioselectivity, however, is a significant challenge due to the similar reactivity of the multiple hydroxyl groups present in the glucose molecule.

This technical guide provides a comprehensive overview and detailed protocols for the strategic use of protecting groups to achieve the regioselective 2-O-methylation of glucose. We will delve into the rationale behind the selection of protecting groups, provide step-by-step experimental procedures, and discuss the critical aspects of reaction control and product characterization. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to confidently undertake this essential transformation in their synthetic endeavors.

The Strategic Imperative: Orthogonal Protecting Groups in Carbohydrate Chemistry

The successful regioselective modification of a polyhydroxylated molecule like glucose hinges on the concept of orthogonal protecting groups . This strategy allows for the selective removal of one protecting group in the presence of others by employing specific and non-interfering reaction conditions.[1] For the 2-O-methylation of glucose, our primary objective is to mask the hydroxyl groups at positions C-1, C-3, C-4, and C-6, leaving the C-2 hydroxyl group accessible for methylation.

The overall synthetic strategy is depicted in the workflow below:

Figure 1: General workflow for the 2-O-methylation of glucose.

Part 1: Synthesis of the Key Intermediate: Methyl 4,6-O-benzylidene-α-D-glucopyranoside

The journey towards 2-O-methylated glucose begins with the preparation of a key intermediate where the C-1, C-4, and C-6 hydroxyl groups are protected. This is efficiently achieved in two steps from D-glucose.

Step 1: Protection of the Anomeric Carbon (C-1)

The anomeric hydroxyl group is the most reactive and is readily protected by converting glucose into a methyl glycoside. This is typically achieved through the Fischer glycosylation reaction.

Protocol 1: Synthesis of Methyl α-D-glucopyranoside

-

Reagents and Materials:

-

D-Glucose

-

Anhydrous Methanol (MeOH)

-

Acetyl Chloride (AcCl) or Dowex 50WX8 (H+ form) resin

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

-

-

Procedure:

-

Suspend D-glucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension in an ice bath and slowly add acetyl chloride dropwise. Alternatively, add Dowex 50WX8 resin to the methanolic suspension of glucose.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC).

-

Neutralize the reaction mixture with solid sodium bicarbonate until the effervescence ceases.

-

Filter the mixture to remove the resin (if used) and any insoluble salts.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol) to yield pure methyl α-D-glucopyranoside.

-

Step 2: Protection of the C-4 and C-6 Diol

The primary hydroxyl group at C-6 and the secondary hydroxyl at C-4 can be simultaneously protected by forming a cyclic benzylidene acetal. This reaction is highly regioselective for the 4,6-diol due to the formation of a thermodynamically stable six-membered ring.[2][3][4][5][6]

Protocol 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside [2][7][8][9]

-

Reagents and Materials:

-

Methyl α-D-glucopyranoside

-

Benzaldehyde dimethyl acetal or Benzaldehyde

-